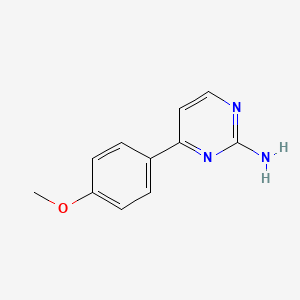

4-(4-Methoxyphenyl)pyrimidin-2-amine

Beschreibung

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Science

The pyrimidine nucleus is a fundamental heterocyclic organic compound that plays a critical role in various biological processes. sjomr.org.in As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA. mdpi.comnih.gov This inherent biological significance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry and drug development. nih.govbohrium.com

The versatility of the pyrimidine ring allows for structural modifications at multiple positions, leading to a vast array of derivatives with diverse pharmacological properties. mdpi.com Consequently, pyrimidine-based compounds have been successfully developed into a wide range of therapeutic agents. gsconlinepress.com The broad spectrum of biological activities associated with pyrimidine derivatives includes:

Anticancer: Many pyrimidine derivatives exhibit potent anticancer activity, forming the basis for drugs like 5-fluorouracil. nih.govmdpi.comnih.gov

Antimicrobial: The pyrimidine core is found in various antibacterial, antifungal, and antiprotozoal agents. gsconlinepress.comresearchgate.net

Antiviral: Certain pyrimidine analogues have been developed as effective antiviral drugs, including those used to combat HIV. sjomr.org.in

Anti-inflammatory: Pyrimidine derivatives have shown significant anti-inflammatory properties. nih.govrsc.org

Other Therapeutic Areas: The applications of pyrimidine derivatives extend to treatments for neurological disorders, chronic pain, diabetes, and cardiovascular conditions. mdpi.comnih.gov

The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com This adaptability ensures that pyrimidine derivatives will remain a central focus of research in the quest for new and more effective therapeutic agents. mdpi.com

Overview of 4-(4-Methoxyphenyl)pyrimidin-2-amine as a Research Compound

This compound is a specific pyrimidine derivative that has garnered attention in academic and industrial research. Its structure features a pyrimidine core substituted with an amino group at the 2-position and a 4-methoxyphenyl (B3050149) group at the 4-position. This compound is often utilized as a chemical intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.22 g/mol |

| CAS Number | 99844-02-7 |

| IUPAC Name | This compound |

| Appearance | Solid |

Data sourced from PubChem CID 2735362 nih.gov

Research involving this compound and its analogues has explored their potential in various therapeutic areas. For instance, the introduction of a 4-methoxyphenyl group into certain pyrimidine-containing structures has been noted to enhance anti-inflammatory activity. rsc.org Additionally, compounds with a similar structural motif have been synthesized and investigated for their potential as antiproliferative agents against cancer cell lines. mdpi.commdpi.com The synthesis of this compound can be achieved through the reaction of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one with guanidine (B92328) nitrate (B79036) in ethanol (B145695). researchgate.net

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of this compound within the context of academic research. The scope is strictly limited to the foundational aspects of the compound and its parent class, pyrimidine derivatives.

This article will:

Detail the established significance of pyrimidine derivatives in modern science, particularly in the field of medicinal chemistry.

Present a comprehensive profile of this compound as a research compound, including its chemical properties and its role in the synthesis of other molecules.

Adhere strictly to the outlined sections, ensuring a thorough yet concise presentation of the subject matter.

This article will not discuss clinical applications, dosage information, or safety profiles, maintaining a clear focus on the compound's role in academic and preclinical research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSMJZASRNAUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370693 | |

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99844-02-7 | |

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methoxyphenyl Pyrimidin 2 Amine and Its Derivatives

Established Synthetic Routes to 4-(4-Methoxyphenyl)pyrimidin-2-amine

The construction of the this compound core is primarily achieved through cyclocondensation reactions, where a three-carbon component is reacted with a source of the N-C-N fragment, typically guanidine (B92328).

Reaction of Chalcone (B49325) Derivatives with Guanidine Hydrochloride

A prominent and widely utilized method for synthesizing 2-aminopyrimidines involves the condensation of α,β-unsaturated ketones, commonly known as chalcones, with guanidine salts. researchgate.net In this approach, the chalcone derivative provides the C4-C5-C6 backbone of the pyrimidine (B1678525) ring, which cyclizes with guanidine to form the final heterocyclic system.

The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and aldehyde to form the chalcone precursor. For the title compound, a key intermediate is an enaminone, such as 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, which is subsequently reacted with guanidine hydrochloride in the presence of a base. The reaction is typically performed under reflux in a suitable solvent like ethanol (B145695) or isopropanol (B130326) with a base such as sodium methoxide (B1231860) or potassium hydroxide. This base-catalyzed reaction proceeds via an initial Michael addition of guanidine to the enone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Table 1: Representative Conditions for Synthesis from Chalcone Derivatives

| Precursor | Reagent | Base | Solvent | Conditions | Reference |

| 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Guanidine Nitrate (B79036) | - | Ethanol | Room Temp | researchgate.net |

| 3-(Dimethylamino)-1-aryl-2-en-1-ones | Guanidine HCl | NaOCH₃ | Isopropanol | Reflux, 48h |

Alternative Synthetic Pathways and Precursors

Beyond the chalcone route, other precursors containing a 1,3-dicarbonyl or equivalent functionality can be employed for the synthesis of this compound.

A classic and efficient alternative is the cyclocondensation of a β-diketone with guanidine. The specific precursor for the title compound is 1-(4-methoxyphenyl)butane-1,3-dione . This reaction involves the condensation of the two carbonyl groups of the β-diketone with the amino groups of guanidine, followed by dehydration to form the pyrimidine ring. This method is a direct and high-yielding approach to constructing the 4-aryl-2-aminopyrimidine scaffold.

Another innovative one-pot method involves a three-component reaction of ketones, arylacetylenes, and guanidine. This process, often catalyzed by a strong base system like potassium tert-butoxide in DMSO, allows for the assembly of 2-aminopyrimidines from simpler, readily available starting materials.

Derivatization Strategies and Functional Group Transformations

Once the this compound core is synthesized, it can be subjected to various chemical transformations to generate a library of derivatives. These modifications can be targeted at the pyrimidine ring itself or the appended phenyl and methoxyphenyl moieties.

Modifications at the Pyrimidine Ring

The 2-amino group and the C5-position of the pyrimidine ring are common sites for derivatization.

N-Alkylation and N-Acylation: The exocyclic amino group at the C2 position is nucleophilic and can readily undergo reactions such as alkylation and acylation. nih.govresearchgate.net N-acylation, for instance, can be achieved by reacting the aminopyrimidine with benzoyl chlorides. semanticscholar.org However, care must be taken with the choice of base, as stronger bases like triethylamine (B128534) can lead to undesired N,N-diacylation, while weaker bases such as pyridine (B92270) favor the formation of the desired mono-acylated product. semanticscholar.org Similarly, N-alkylation can be performed with various alkyl halides to introduce diverse substituents on the amino group. nih.govgoogle.com

Substitution at C5: The C5 position of the pyrimidine ring, being analogous to the para-position in a substituted aniline, can be susceptible to electrophilic substitution, although the reactivity is influenced by the other ring substituents. Reactions such as halogenation can introduce a functional handle at this position for further cross-coupling reactions.

Substitutions on the Phenyl and Methoxyphenyl Moieties

The primary functional group transformation on the methoxyphenyl moiety is the cleavage of the methyl ether to yield a phenol.

O-Demethylation: The conversion of the 4-methoxy group to a 4-hydroxy group is a key transformation. This O-demethylation can be accomplished using various reagents. mdma.ch Strong Lewis acids like boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) are highly effective for cleaving aryl methyl ethers. reddit.comorgsyn.orgnih.gov Other common reagents include strong protic acids like hydrobromic acid (HBr), often in acetic acid at elevated temperatures. reddit.com Alternative methods, particularly useful for complex molecules, involve nucleophilic displacement using thiolates or heating with pyridine hydrochloride. mdma.chresearchgate.net

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes | Reference |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temp to RT | Highly effective, tolerates many functional groups | orgsyn.orgnih.gov |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Classic method, harsh conditions | reddit.com |

| Pyridinium Hydrochloride | Molten (neat), ~180-200 °C | Useful for large-scale synthesis | mdma.chresearchgate.net |

| Thiolates (e.g., NaSEt) | DMF, Reflux | Strong nucleophilic conditions | researchgate.net |

Synthesis of Fused Pyrimidine Systems (e.g., Pyrazolo Pyrimidine Derivatives)

Fusing a second heterocyclic ring onto the pyrimidine core generates bicyclic systems like pyrazolo[1,5-a]pyrimidines, which are prominent scaffolds in drug discovery. rsc.orgnih.gov The most prevalent synthetic strategies for pyrazolo[1,5-a]pyrimidines involve the reaction of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their synthetic equivalents. ias.ac.inresearchgate.netnih.gov

In this common pathway, the exocyclic amino group of the 3-aminopyrazole acts as the more nucleophilic center, initiating a condensation reaction with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization involving the endocyclic pyrazole (B372694) nitrogen and the second carbonyl group, which, after dehydration, yields the fused pyrazolo[1,5-a]pyrimidine (B1248293) system. By selecting a 3-aminopyrazole and a β-ketoester containing the desired substituents, one can construct derivatives bearing the 4-methoxyphenyl (B3050149) group. For instance, reacting a substituted 3-aminopyrazole with ethyl 3-(4-methoxyphenyl)-3-oxopropanoate would lead to the corresponding pyrazolo[1,5-a]pyrimidin-7-one derivative.

While direct conversion of this compound into a fused pyrazolo system is less common, it could theoretically be achieved by first converting the 2-amino group into a hydrazine (B178648) or another suitable N-N synthon, followed by cyclization with a three-carbon electrophile.

Catalytic Approaches in the Synthesis and Modification of this compound

Catalysis offers efficient and selective routes to synthesize and derivatize complex molecules like this compound. This subsection explores the application of supramolecular and metal-based catalysis in this context.

Supramolecular catalysis, which utilizes non-covalent interactions to assemble catalytic systems, is an emerging field in organic synthesis. These systems can mimic enzymatic pockets, offering high selectivity and efficiency. The application of supramolecular catalysts, such as those based on cyclodextrins or self-assembling capsules, has been explored for various organic transformations. In the context of pyrimidine synthesis, supramolecular catalysts could potentially pre-organize reactants, stabilizing transition states and directing the regioselectivity of cyclization reactions that form the pyrimidine core. For instance, a host-guest approach could bring together a substituted benzamidine (B55565) and a three-carbon synthon in a specific orientation to facilitate the formation of the desired 4-aryl-2-aminopyrimidine structure.

While the literature describes the use of supramolecular β-cyclodextrin as a biodegradable and reusable catalyst for the synthesis of related pyrano[2,3-d]pyrimidine scaffolds, specific examples detailing the use of supramolecular catalysis for the direct synthesis of this compound are not extensively reported. However, the principles of supramolecular catalysis suggest its potential for developing novel, green, and highly selective synthetic routes to this class of compounds.

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the 2-aminopyrimidine (B69317) scaffold of this compound. These reactions allow for the introduction of a wide range of substituents onto the pyrimidine ring, enabling the synthesis of diverse derivatives for structure-activity relationship studies.

Palladium-catalyzed reactions are particularly prominent in this area. For instance, a direct and regioselective C5-arylation of N-(alkyl)pyrimidin-2-amines with aryl halides can be achieved using a palladium catalyst. This strategy allows for the introduction of various aryl groups at the 5-position of the pyrimidine ring, a key site for molecular modification.

Nickel-catalyzed cross-coupling reactions also provide an efficient means to functionalize pyrimidine rings. An electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides, employing a sacrificial iron anode and a nickel(II) catalyst, has been shown to produce 4-amino-6-arylpyrimidines in moderate to high yields under mild conditions. This method demonstrates the utility of nickel catalysis in forming C-C bonds on the pyrimidine core.

Furthermore, superparamagnetic nanoparticle catalysts, such as copper ferrite (B1171679) (CuFe₂O₄), have been utilized for the aerobic coupling of 2-aminopyrimidines with other reactants. These heterogeneous catalysts offer advantages in terms of ease of separation and reusability.

The table below summarizes key metal-catalyzed functionalization reactions applicable to the 2-aminopyrimidine core.

| Reaction Type | Catalyst System | Position Functionalized | Reactant | Reference |

| C5-Arylation | Pd(OAc)₂ / Ligand | C5 | Aryl Halide | (General methodology for 2-aminopyrimidines) |

| C6-Arylation | Ni(II) complex / Iron anode | C6 | Aryl Halide | (On 4-amino-6-chloropyrimidine) |

| Annulation | CuFe₂O₄ nanoparticles | N/A | trans-Chalcones | (Leads to fused imidazo[1,2-a]pyrimidines) |

Scalable Synthesis and Process Optimization for Research Applications

The transition from laboratory-scale synthesis to a more scalable process is crucial for supplying sufficient quantities of this compound for extensive research. This requires the development of robust and optimized synthetic routes that are cost-effective, safe, and reproducible.

A common synthetic route to 4-aryl-2-aminopyrimidines involves the cyclization of a substituted vinylogous amide with guanidine. This approach is amenable to scale-up. The initial step typically involves the reaction of an appropriate acetophenone, in this case, 4-methoxyacetophenone, with a formylating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to generate the corresponding enaminone. Subsequent cyclocondensation with guanidine hydrochloride in the presence of a base yields the target this compound.

Process optimization for this synthesis would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing reaction time and cost. Key parameters to consider for optimization are summarized in the table below.

| Parameter | Description | Considerations for Optimization |

| Solvent | The reaction medium for the cyclocondensation step. | Screening of different solvents (e.g., ethanol, isopropanol, toluene) to find the optimal balance between reactant solubility, reaction rate, and ease of product isolation. |

| Base | The base used to neutralize guanidine hydrochloride and promote cyclization. | Evaluation of inorganic bases (e.g., K₂CO₃, Na₂CO₃) and organic bases (e.g., triethylamine, DBU) for efficiency and cost-effectiveness. The stoichiometry of the base is also a critical factor. |

| Temperature | The reaction temperature for the cyclocondensation. | Optimization to ensure a reasonable reaction rate without promoting side reactions or decomposition of reactants and products. |

| Reaction Time | The duration of the reaction. | Monitoring the reaction progress by techniques like TLC or HPLC to determine the optimal time for achieving maximum conversion. |

| Purification Method | The method used to isolate and purify the final product. | Development of a scalable purification method, such as crystallization or precipitation, to avoid chromatography, which is often not practical for large-scale synthesis. |

By carefully optimizing these parameters, a scalable and efficient process for the synthesis of this compound can be established to support ongoing research endeavors.

Pharmacological and Biological Activity Studies of 4 4 Methoxyphenyl Pyrimidin 2 Amine and Its Analogs

Anticancer and Antiproliferative Activities

Derivatives of 4-(4-Methoxyphenyl)pyrimidin-2-amine have been extensively investigated for their potential as anticancer agents. These studies reveal a range of mechanisms through which these compounds exert their cytotoxic and cytostatic effects on cancer cells, including the disruption of essential cellular processes like cell division and signaling pathways.

Inhibition of Tubulin Polymerization and Cell Cycle Arrest Mechanisms

A primary mechanism for the anticancer activity of several analogs is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of tubulin, are critical for mitosis, and their disruption leads to cell cycle arrest and subsequent apoptosis.

N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which are structural analogs, have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govkisti.re.kr Specific lead compounds from this series demonstrated significant inhibition of tubulin assembly with IC₅₀ values in the range of 1.4–1.7 μM. nih.govkisti.re.kr Further studies on related pyridine (B92270) derivatives showed that these compounds can induce cell cycle arrest in the G2/M phase, which is a characteristic outcome of microtubule disruption. tandfonline.com

The interference with the cell cycle is a direct consequence of tubulin inhibition. For instance, certain pyrazolo[3,4-b]pyridine analogs have been shown to cause cell cycle arrest at different phases. One compound led to cell accumulation in the S phase in Hela cervical cancer cells, while another analog induced a G2/M phase arrest in MCF-7 breast cancer cells. mdpi.com This highlights the ability of these compounds to halt cancer cell proliferation by interfering with DNA synthesis or the mitotic process.

Studies on Specific Cancer Cell Lines (e.g., MCF-7, HepG2)

The antiproliferative activity of this compound analogs has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, has been determined in numerous studies. Notably, these compounds have shown efficacy against breast (MCF-7) and liver (HepG2) cancer cell lines, among others.

Various pyrimidine (B1678525) derivatives have demonstrated potent cytotoxic effects. For example, certain pyrazolo[3,4-b]pyridine analogs exhibited significant activity against MCF-7 cells. mdpi.com Similarly, studies on chalcone-thienopyrimidine and pyrazolopyrimidine derivatives have confirmed their cytotoxic potential against both HepG2 and MCF-7 cell lines. nih.govymerdigital.com The data from these studies underscore the broad-spectrum antiproliferative potential of this class of compounds.

| Compound Class | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine analog (14g) | MCF-7 (Breast) | 4.66 | mdpi.com |

| Iminothiopyran analog (4a) | MCF-7 (Breast) | 4.5 | nih.gov |

| Pyrazolo[3,4-b]pyridine analog (9a) | Hela (Cervical) | 2.59 | mdpi.com |

| Phosphomolybdate Hybrid | MCF-7 (Breast) | 32.11 | rsc.org |

| Phosphomolybdate Hybrid | HepG2 (Liver) | 33.79 | rsc.org |

Dual Inhibition of Kinases (e.g., EGFR, AURKA) by Related Compounds

Beyond disrupting the cytoskeleton, certain pyrimidine analogs function as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways that often become dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA) are two such kinases that are validated targets for anticancer therapies. researchgate.netmdpi.com

Analogs based on pyrrolo[2,3-d]pyrimidine and oxazolo[5,4-d]pyrimidine (B1261902) scaffolds have been designed as dual inhibitors of EGFR and AURKA. researchgate.netnih.govmdpi.com Overexpression of AURKA is common in many cancers and contributes to proliferation, while EGFR is a key driver in malignancies like non-small cell lung cancer. researchgate.netnih.gov The rationale for dual inhibition is to overcome resistance mechanisms that can arise from single-target therapies and to achieve synergistic anticancer effects. nih.gov Molecular modeling studies have shown that an overlap between the ATP-binding pockets of EGFR and AURKA allows for the design of single molecules that can inhibit both targets. nih.gov For example, 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives have been specifically identified as potent AURKA inhibitors. nih.gov

Anti-inflammatory Properties and Mechanisms

In addition to their anticancer effects, this compound and its analogs exhibit significant anti-inflammatory properties. rsc.org Inflammation is a complex biological response implicated in numerous diseases, and its modulation represents a key therapeutic strategy. The mechanisms for the anti-inflammatory action of these pyrimidine derivatives often involve the suppression of key inflammatory mediators. rsc.org

Evaluation of Oedema Volume Reduction

In vivo studies are critical for confirming the anti-inflammatory potential of compounds. While specific data on oedema volume reduction for this compound itself is limited in the reviewed literature, in vivo analyses of related pyrazolo[3,4-d]pyrimidines have demonstrated anti-inflammatory effects comparable to the widely used COX-2 inhibitor, celecoxib. rsc.org Furthermore, selected 2-aminopyrimidine (B69317) derivatives that inhibit inflammatory mediators have been shown to decrease the severity of intestinal inflammation in mouse models of ulcerative colitis. nih.gov These findings suggest that the anti-inflammatory activity observed in vitro translates to efficacy in animal models of inflammation.

Inhibition of Nitric Oxide and Prostaglandin (B15479496) E2 Production

A key mechanism underlying the anti-inflammatory properties of these compounds is the dual inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. acs.org Both are potent pro-inflammatory mediators; high output of NO is driven by inducible nitric oxide synthase (iNOS), and PGE2 is produced via the cyclooxygenase-2 (COX-2) pathway. rsc.orgnih.gov

A close analog, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, was specifically identified as a dual inhibitor of NO and PGE2. acs.org Broader studies on polysubstituted 2-aminopyrimidines confirm this activity, demonstrating that their potential to inhibit NO is stronger than that of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin. nih.gov The inhibition of PGE2 was found to be comparable to that of aspirin. nih.gov This suppression of NO and PGE2 is linked to the decreased expression of iNOS and COX-2 mRNA and proteins, indicating that these compounds act at the transcriptional and post-translational levels to exert their anti-inflammatory effects. rsc.orgnih.gov

| Compound Class | Target | Activity Noted | Reference |

|---|---|---|---|

| 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | Nitric Oxide (NO) & Prostaglandin E2 (PGE2) | Identified as a dual inhibitor. | acs.org |

| Polysubstituted 2-aminopyrimidines | Nitric Oxide (NO) | Inhibitory potential stronger than aspirin and indomethacin. | nih.gov |

| Polysubstituted 2-aminopyrimidines | Prostaglandin E2 (PGE2) | Inhibitory effectiveness about the same as aspirin. | nih.gov |

| Morpholinopyrimidine derivatives | iNOS and COX-2 | Dramatically reduced mRNA and protein expression. | rsc.org |

Antimicrobial Activities

The pyrimidine scaffold is a fundamental component of various molecules exhibiting a wide range of biological activities, including antimicrobial properties. Research into derivatives of 2-aminopyrimidine has revealed potential efficacy against both bacterial and fungal pathogens.

Antibacterial Efficacy (e.g., Vibrio cholerae, Staphylococcus aureus, Escherichia coli)

For instance, compounds identified as 3a , 3b , and 3d , which are 2-(substituted-benzoimidazol-1-yl)-pyrimidine derivatives, showed significant zones of inhibition against S. aureus and E. coli. nih.gov Similarly, 2-hydrazinylpyrimidine derivatives (4a-d ) and a 2-(substituted-pyrazolyl)pyrimidine derivative (10b ) also displayed potent antibacterial action. nih.gov

Further highlighting the potential of the core structure, a study on a related thiazole (B1198619) compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, which shares the 2-amino-4-(4-methoxyphenyl) moiety, showed desired antibacterial activity. researchgate.net When coated on magnetic nanoparticles, this compound was effective against both Escherichia coli and Staphylococcus aureus. researchgate.net

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug (Ampicillin) Zone of Inhibition (mm) |

|---|---|---|---|

| 3a | Staphylococcus aureus | 20 | 24 |

| 3a | Escherichia coli | 19 | 26 |

| 3b | Staphylococcus aureus | 23 | 24 |

| 3b | Escherichia coli | 24 | 26 |

| 4d | Staphylococcus aureus | 21 | 24 |

| 4d | Escherichia coli | 20 | 26 |

| 10b | Staphylococcus aureus | 22 | 24 |

| 10b | Escherichia coli | 21 | 26 |

Data adapted from a study on various pyrimidine derivatives, not the specific subject compound. nih.gov

Antifungal Efficacy

The pyrimidine framework is integral to many compounds developed for their fungicidal properties. Various studies have explored pyrimidine derivatives for their effectiveness against a range of fungal species, from plant pathogens to those affecting humans.

In a broad screening of newly synthesized pyrimidine analogs, several compounds demonstrated significant antifungal activity against Candida albicans and Aspergillus flavus when compared to the standard drug clotrimazole. nih.gov For example, compound 3b showed a larger zone of inhibition against Aspergillus flavus than the reference drug. nih.gov Compounds 4a , 4c , and 10b also exhibited potent or excellent activity against the tested fungal species. nih.gov

Other research has focused on plant pathogenic fungi. One study synthesized novel pyrimidine derivatives containing an amide moiety and found several compounds that exhibited high inhibition rates against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov Specifically, compound 5o showed excellent activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). nih.gov Another study on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives also reported obvious antifungal activities against several Botrytis cinerea species. frontiersin.org

| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference Drug (Clotrimazole) Zone of Inhibition (mm) |

|---|---|---|---|

| 3a | Candida albicans | 20 | 25 |

| 3a | Aspergillus flavus | 19 | 23 |

| 3b | Candida albicans | 24 | 25 |

| 3b | Aspergillus flavus | 25 | 23 |

| 4a | Candida albicans | 22 | 25 |

| 4a | Aspergillus flavus | 21 | 23 |

| 10b | Candida albicans | 23 | 25 |

| 10b | Aspergillus flavus | 22 | 23 |

Data adapted from a study on various pyrimidine derivatives, not the specific subject compound. nih.gov

Other Reported Biological Activities

Beyond antimicrobial applications, this compound and its analogs have been investigated for a variety of other biological functions, including bone regeneration, specific enzyme and receptor modulation, and antihistaminic effects.

Bone Anabolic Agents and Osteogenesis Promotion

Analogs of this compound have been identified as promising candidates for bone anabolic agents. In a study focused on developing small molecules to promote bone formation, researchers designed and synthesized a series of 31 pyrimidine derivatives. nih.gov This work included the synthesis of compounds structurally related to the subject molecule, such as 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and 4-(4-Methoxyphenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine . nih.gov

The research confirmed that a related compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide , was the most effective anabolic agent from the series. nih.gov This compound was found to promote osteogenesis by increasing the expression of key osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway. nih.gov This line of research suggests that the 4-aryl-pyrimidin-2-amine scaffold is a viable starting point for developing orally bioavailable therapeutics for treating bone loss conditions. nih.gov

Enzyme and Receptor Interactions

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes and receptors.

Dopamine (B1211576) Receptor Agonism: A recent study identified derivatives of 2,4,5-trimethoxyphenyl pyrimidine as selective dopamine D5 receptor (D5R) partial agonists. nih.gov The investigation began with the discovery that 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine had modest D5R agonist activity. nih.gov Through further optimization, the most potent compound in this series, 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine , was identified, exhibiting an EC50 of 269.7 ± 6.6 nM. nih.gov As dopamine receptors are key targets for treating neurological disorders, this finding highlights a significant therapeutic potential for this class of compounds. nih.gov

Kinase Inhibition: The pyrimidin-2-amine core is also central to the development of kinase inhibitors for cancer therapy. One study developed a series of novel inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is overexpressed in many cancers. nih.gov By employing a scaffold hopping strategy, compounds with an aminopyrimidine core were synthesized and shown to have high PLK4 inhibitory activity. nih.gov Similarly, other research has explored pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutations that confer resistance to existing therapies. nih.gov

| Analog Compound | Target | Activity | Reported Value |

|---|---|---|---|

| 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | Dopamine D5 Receptor | Partial Agonist | EC50 = 269.7 nM nih.gov |

| Pyrimidin-2-amine derivatives | Polo-like kinase 4 (PLK4) | Inhibitor | IC50 values in nanomolar range nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | EGFRT790M | Inhibitor | High cytotoxic activity nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the molecular properties of organic compounds. irjweb.comirjweb.com DFT methods, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p), allow for the accurate determination of optimized molecular geometry, electronic structure, and vibrational frequencies from first principles. irjweb.comopenaccesspub.org Time-Dependent DFT (TD-DFT) extends these methods to study excited states, enabling the prediction of electronic absorption spectra (UV-Vis). scielo.org.zamdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For 4-(4-methoxyphenyl)pyrimidin-2-amine, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl and aminopyrimidine rings, reflecting the electron-donating nature of the methoxy (B1213986) and amino groups. scispace.com The LUMO is likely distributed across the pyrimidine (B1678525) ring system, which can act as an electron acceptor. Theoretical calculations on structurally similar aromatic and heterocyclic systems have shown that such molecules possess HOMO-LUMO gaps that are indicative of significant chemical reactivity and potential for intra-molecular charge transfer upon electronic excitation. irjweb.commaterialsciencejournal.org This charge transfer character is crucial for many of the applications of such compounds.

| Parameter | Typical Calculated Value (eV) for Similar Compounds | Significance |

|---|---|---|

| EHOMO | -5.3 to -6.3 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.8 to -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~4.5 | Indicates chemical reactivity and stability; smaller gap suggests higher reactivity. irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative regions (red/yellow) are anticipated to be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. nih.govnih.gov These sites represent the primary centers for electrophilic interactions. Conversely, the most positive regions (blue) are expected to be found near the hydrogen atoms of the amino group, identifying them as potential sites for nucleophilic attack. nih.gov This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems. mdpi.com

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption wavelengths (λmax) corresponding to electronic transitions, such as π→π* and n→π*. scielo.org.zaresearchgate.net For aromatic systems like this compound, strong absorptions in the UV region are expected. Calculations on analogous compounds have shown excellent agreement between theoretical and experimental spectra, with predicted λmax values typically falling within the 340-410 nm range. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.gov For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the methoxyphenyl and pyrimidine rings. The aromatic protons are expected in the δ 7.0–9.0 ppm range, the amino protons around δ 5.0 ppm, and the methoxy protons around δ 3.9 ppm, consistent with data from similar structures. researchgate.net

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and corresponding IR intensities. openaccesspub.org This allows for the assignment of characteristic vibrational bands for the molecule's functional groups. Key predicted vibrations would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching of the heterocyclic and aromatic rings (1400-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹). scielo.org.zaresearchgate.net

| Spectroscopic Technique | Predicted Property | Typical Calculated Range for Similar Structures |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~340-410 nm scielo.org.za |

| 1H NMR (GIAO) | Chemical Shift (δ) | Aromatic H: 7.0-9.0 ppm; Methoxy H: ~3.9 ppm researchgate.net |

| 13C NMR (GIAO) | Chemical Shift (δ) | Aromatic/Heterocyclic C: 94-165 ppm researchgate.net |

| IR (DFT) | Vibrational Frequency (cm-1) | N-H stretch: ~3400; C=N/C=C stretch: 1400-1650; C-O stretch: ~1250 researchgate.net |

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. mdpi.com These methods are fundamental in drug discovery for identifying potential binding modes, estimating binding affinity, and understanding the structural basis of molecular recognition. nih.gov

Molecular docking studies on aminopyrimidine derivatives have shown their potential to bind to the active sites of various enzymes, particularly kinases, which are common targets in cancer therapy. researchgate.netnih.gov For this compound, docking simulations would place the molecule into a protein's binding pocket to identify the most stable binding conformation.

The predicted interactions typically involve:

Hydrogen Bonds: The amino group and the pyrimidine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues like glutamic acid, lysine, and threonine in a kinase hinge region. nih.gov

Hydrophobic Interactions: The methoxyphenyl ring can engage in hydrophobic and π-stacking interactions with nonpolar residues such as valine, leucine, and phenylalanine. nih.gov

The binding affinity, often expressed as a docking score or binding free energy (ΔG), quantifies the strength of the ligand-protein interaction. Docking studies of similar aminopyrimidine compounds against kinase targets have reported binding energies in the range of -7.4 to -10.3 kcal/mol, indicating strong and favorable interactions. nih.govnih.gov

| Potential Protein Target Class | Key Interacting Residues (Examples) | Predicted Interaction Types | Reported Binding Energy (kcal/mol) for Analogs |

|---|---|---|---|

| Kinases (e.g., CDK2, EGFR) | LYS, GLU, THR, VAL, ILE | Hydrogen Bonding, Pi-Alkyl, van der Waals | -7.4 to -7.9 nih.gov |

| Other Enzymes | ASP, SER, GLY | Hydrogen Bonding, Hydrophobic | -7.3 to -10.3 nih.govmdpi.com |

While docking provides a static picture of the binding event, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of the molecule and its complex with a protein. nih.govmdpi.com

Molecular dynamics simulations can be used to assess the stability of the docked ligand-protein complex over time in a simulated physiological environment. mdpi.com By analyzing trajectories, one can monitor the persistence of key interactions (like hydrogen bonds) and calculate parameters such as the root-mean-square deviation (RMSD) of the ligand. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in its predicted pose, validating the docking results. mdpi.com

Drug Likeness and ADME Predictions (Computational)

Computational methods are pivotal in modern drug discovery for the early assessment of a compound's potential as a drug candidate. These in silico analyses predict the pharmacokinetic properties of a molecule, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), and evaluate its "drug-likeness." For this compound and its analogs, these predictions help to identify promising scaffolds for further development. researchgate.net

A key component of drug-likeness assessment is Lipinski's rule of five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational analyses of pyrimidine derivatives frequently show compliance with these rules. mdpi.comnih.gov For instance, the computed properties for this compound available on databases like PubChem indicate it aligns well with these guidelines. nih.gov

ADME prediction tools, such as SwissADME, are often employed to generate a more detailed profile. nih.gov These platforms calculate a range of physicochemical and pharmacokinetic parameters. For pyrimidine-based compounds, studies often report high predicted gastrointestinal (GI) absorption and the potential to cross the blood-brain barrier (BBB), an important factor for neurologically active agents. nih.gov Other predicted parameters include interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, and whether the compound is a substrate for transporters like P-glycoprotein (P-gp). nih.gov

| Property | Predicted Value | Reference/Source |

|---|---|---|

| Molecular Formula | C11H11N3O | PubChem nih.gov |

| Molecular Weight | 201.22 g/mol | PubChem nih.gov |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 4 | Computed |

| LogP (Octanol-Water Partition Coefficient) | 1.5 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 61 Ų | PubChem nih.gov |

| Lipinski's Rule of Five Violations | 0 | Calculated |

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical and computational chemistry provides invaluable insights into the mechanisms of chemical reactions, helping to understand reaction pathways, intermediates, and transition states that are often difficult to study experimentally. The synthesis of pyrimidine derivatives, including this compound, involves several established routes, and computational studies have been applied to elucidate the underlying mechanisms.

One of the most common methods for pyrimidine synthesis is the Biginelli reaction, a one-pot multicomponent condensation. acs.org While the classical Biginelli reaction produces dihydropyrimidinones, related cyclocondensation reactions are used to form the pyrimidine core. Theoretical studies on these reactions often employ Density Functional Theory (DFT) to map the potential energy surface. These investigations can clarify the sequence of events, such as which bonds form first and the nature of the key intermediates. For example, in the condensation of a chalcone (B49325) with guanidine (B92328), a common route to 2-aminopyrimidines, DFT calculations can help determine the favorability of different initial nucleophilic attack sites and the subsequent cyclization and dehydration steps.

Computational studies on the synthesis of related heterocyclic systems, such as pyrimidin-4-ones, have detailed the reaction pathway. clockss.org These studies propose that the formation of an initial intermediate occurs via a nucleophilic attack. This intermediate then undergoes cyclization, often followed by the elimination of a small molecule like water to yield the final heterocyclic ring. clockss.org The specific functional groups on the reactants, such as the methoxy group on the phenyl ring, can influence the electronic properties and reactivity of the intermediates, a factor that can be modeled computationally.

DFT and Time-Dependent DFT (TD-DFT) computations are also used to analyze the electronic and structural properties of the synthesized molecules themselves. researchgate.net These studies corroborate experimental data from techniques like NMR and FTIR and provide deeper understanding of the molecule's frontier molecular orbitals (HOMO-LUMO), charge distribution, and molecular electrostatic potential. tandfonline.comresearchgate.net This information is not only crucial for understanding the molecule's reactivity in a synthetic context but also for predicting its interactions with biological targets. While specific theoretical studies on the reaction mechanism for the synthesis of this compound are not extensively documented, the principles derived from computational investigations of analogous pyrimidine syntheses provide a robust framework for understanding its formation. nih.govmdpi.com

Applications in Materials Science and Industrial Chemistry

Utilization in Materials Science

While direct, large-scale applications of 4-(4-Methoxyphenyl)pyrimidin-2-amine in materials science are not extensively documented, its structural motifs are found in more complex molecules with interesting photophysical properties. The pyrimidine (B1678525) ring, being electron-deficient, and the methoxyphenyl group, an electron-donating moiety, create a donor-acceptor (D-A) structure. This characteristic is a foundational principle in the design of organic functional materials.

Research into pyrimidine derivatives has highlighted their potential use in Organic Light-Emitting Diodes (OLEDs) . mdpi.commdpi.comresearchgate.net The intrinsic charge-transfer properties of D-A systems are crucial for electroluminescence. mdpi.com Although this compound itself may not be the final emissive material, it serves as a valuable building block. Its structure can be incorporated into larger conjugated systems to tune the electronic and optical properties, such as the emission color and quantum efficiency of OLEDs.

Furthermore, studies on structurally related compounds have demonstrated fluorescence in the visible region. For instance, pyrimidine-derived α-amino acids featuring a 4-methoxyphenyl (B3050149) substituent have been shown to exhibit significant fluorescence. acs.org This suggests that the this compound core could be a key component in the synthesis of novel fluorescent probes and dyes . researchgate.net The photophysical properties of such compounds are often sensitive to their environment, making them potentially useful in sensing applications.

Table 1: Potential Applications in Materials Science

| Application Area | Relevant Properties of this compound Moiety |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Donor-acceptor structure, potential building block for emissive layers. |

| Fluorescent Materials | Core structure for the synthesis of fluorescent probes and dyes. |

Role in Agrochemical Development

The pyrimidin-2-amine scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. ijpsjournal.com Anilinopyrimidines, a class of fungicides, are known to be effective against various plant pathogens. mdpi.comnih.gov Research has demonstrated that derivatives of 2-aminopyrimidine (B69317) exhibit significant fungicidal activity.

Specifically, studies on compounds with a similar core structure, such as 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, have shown excellent efficacy against fungi like Botrytis cinerea. mdpi.comnih.gov The fungicidal action of these compounds is often linked to the inhibition of essential fungal enzymes. The general structure of 4-arylpyrimidin-2-amines is considered a promising lead for the discovery of new fungicidal agents. mdpi.com

While direct studies on the fungicidal properties of this compound are limited, its structural similarity to known active compounds suggests its potential as a precursor or a candidate for modification in the development of novel agrochemicals. The methoxy (B1213986) group on the phenyl ring can influence the compound's lipophilicity and interaction with biological targets, which are critical parameters for the efficacy of a pesticide.

Table 2: Fungicidal Activity of Structurally Related Pyrimidinamine Derivatives

| Compound Class | Target Pathogen | Noted Efficacy |

|---|---|---|

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | High in vitro and in vivo activity. mdpi.comnih.gov |

| Pyrimidinamine derivatives containing isothiazole (B42339) coumarins | Rhizoctonia solani | Good inhibitory activity. nih.gov |

Industrial Applications Beyond Pharmaceuticals

Beyond its well-documented role as a pharmaceutical intermediate, this compound has broader industrial utility as a versatile chemical building block. The presence of multiple reactive sites—the amino group and the pyrimidine ring—allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of a range of specialty chemicals.

In the chemical industry, aminopyrimidines are used in the synthesis of dyes and pigments. The chromophoric properties of molecules containing the pyrimidine core can be tuned by chemical modification, and the 4-(4-methoxyphenyl) group can enhance these properties.

Furthermore, heterocyclic compounds, including pyrimidine derivatives, are investigated as corrosion inhibitors . Their ability to adsorb onto metal surfaces and form a protective layer can prevent or slow down the process of corrosion. The nitrogen atoms in the pyrimidine ring and the electron-rich methoxyphenyl group can facilitate this adsorption process.

The compound also serves as a key intermediate in the synthesis of more complex molecules used in various research and industrial fields. Its availability from chemical suppliers underscores its role as a fundamental reagent in organic synthesis. cymitquimica.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Pyrimethanil |

| Cyprodinil |

| Diflumetorim |

Future Research Directions and Translational Prospects

Development of Novel Analogs with Enhanced Biological Activity

The core structure of 4-(4-methoxyphenyl)pyrimidin-2-amine is ripe for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Future research will focus on synthesizing a diverse library of analogs by introducing various substituents at different positions of the pyrimidine (B1678525) and phenyl rings. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the design of compounds with improved potency. mdpi.com

For instance, the introduction of different functional groups on the phenyl ring or modifications to the amine group on the pyrimidine core can significantly influence the compound's interaction with biological targets. Research on related pyrimidine structures has shown that such modifications can lead to potent inhibitors of various enzymes and receptors. tandfonline.comnih.gov For example, derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been synthesized and evaluated as tubulin polymerization inhibitors, demonstrating significant anti-proliferative activity. nih.govnih.gov Similarly, the synthesis of novel pyrimidine derivatives has led to the discovery of compounds with bone anabolic properties and potential as anticancer agents. nih.govresearchgate.net

| Compound Class | Modification Strategy | Observed Biological Activity | Potential Enhancement |

|---|---|---|---|

| N-Alkyl-N-substituted phenylpyridin-2-amines | Alkylation of the amino group and substitution on the phenyl ring. nih.gov | Tubulin polymerization inhibition, cytotoxic activity against various human tumor cell lines. nih.gov | Increased anti-proliferative potency and selectivity for cancer cells. |

| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | Fusion of a pyridine (B92270) ring to the pyrimidine core. nih.gov | Inhibition of EGFRL858R/T790M, a key target in non-small cell lung cancer. nih.gov | Overcoming drug resistance in targeted cancer therapies. |

| Thieno[2,3-d]pyrimidine (B153573) Derivatives | Fusion of a thiophene (B33073) ring to the pyrimidine core. nih.gov | Significant anti-tumor effects in breast cancer models. nih.gov | Development of agents for resistant or aggressive cancer subtypes. |

| Benzimidazole (B57391)–Pyrimidine Hybrids | Hybridization with a benzimidazole moiety. mdpi.com | Anticancer activity against various cell lines, including leukemia. mdpi.com | Creation of multi-target agents with potentially synergistic effects. |

Exploration of New Therapeutic Targets

While pyrimidine derivatives are well-known for their anticancer properties, their structural versatility allows them to interact with a wide array of biological targets. tandfonline.comtandfonline.comgsconlinepress.com Future research should aim to explore the therapeutic potential of this compound and its analogs beyond oncology. The pyrimidine scaffold is a key component in drugs with antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. tandfonline.comnih.govresearchgate.net

Screening new analogs against a broad panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or infectious diseases, could uncover novel therapeutic applications. For example, certain pyrimidine derivatives have shown promise as inhibitors of kinases like EGFR, VEGFR-2, and PI3K, which are implicated in various diseases beyond cancer. tandfonline.com Others have been identified as inhibitors of tubulin polymerization, a target relevant not only for cancer but potentially for other proliferative disorders. researchgate.netnih.gov The exploration of pyrimidine derivatives as bone anabolic agents also highlights the potential for this class of compounds in treating conditions like osteoporosis. nih.gov

Advanced Computational Modeling and AI-Driven Drug Discovery

The integration of advanced computational tools and artificial intelligence (AI) is set to revolutionize the discovery and development of novel analogs of this compound. In silico methods can significantly accelerate the drug discovery pipeline, reduce costs, and improve the success rate of preclinical candidates. harvard.edunih.gov

Molecular docking and dynamics simulations can be employed to predict the binding affinity and mode of interaction of newly designed analogs with their biological targets. researchgate.net These computational models provide valuable insights into the structural requirements for optimal activity, guiding the synthesis of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating the physicochemical properties of the compounds with their biological activities. researchgate.net

Potential for Nanomedicine Applications

Nanomedicine offers a promising strategy to overcome many of the challenges associated with conventional drug delivery, such as poor solubility, lack of specificity, and systemic toxicity. mdpi.com Formulating this compound or its more potent analogs into nanoparticle-based delivery systems could significantly enhance their therapeutic efficacy. nih.gov

Various nanocarriers, such as liposomes, polymeric nanoparticles, and inorganic nanoparticles like halloysite (B83129) nanotubes, can be used to encapsulate pyrimidine-based drugs. researchgate.netnih.gov These nanocarriers can:

Improve solubility and bioavailability: Encapsulating hydrophobic drugs within a nanoparticle core can improve their solubility in aqueous environments, leading to better absorption and bioavailability. researchgate.net

Enable targeted delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, aptamers) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. nih.govtandfonline.com This active targeting can increase the local concentration of the drug at the site of action while minimizing exposure to healthy tissues. tandfonline.com

Control drug release: Nanocarriers can be designed to release their payload in response to specific stimuli present in the disease microenvironment (e.g., pH, enzymes), providing controlled and sustained drug release. researchgate.net

Research has already shown the potential of using nano-LDL particles to deliver pyrimidine heterocyclic anticancer agents, improving their cellular uptake by cancer cells. tandfonline.com Similarly, halloysite nanotubes have been investigated as carriers for pyrazolo[3,4-d]pyrimidine derivatives to treat prostate and bladder cancer. researchgate.net These studies provide a strong foundation for exploring the application of nanomedicine to enhance the translational prospects of this compound derivatives.

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

A common method involves cyclocondensation of (E)-1-(4-methoxyphenyl)-3-aryl-prop-2-en-1-one derivatives with guanidine nitrate in ethanol under reflux, followed by LiOH-mediated deprotection. Key parameters include:

- Reagent stoichiometry : A 1:1 molar ratio of chalcone derivative to guanidine nitrate ensures minimal side products .

- Temperature and time : Reflux for 4–6 hours maximizes yield while avoiding decomposition .

- Purification : Column chromatography using silica gel with ethyl acetate/petroleum ether (2:8) is effective for isolating the target compound .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/FT-IR : Confirm substitution patterns (e.g., methoxy group at C4) and amine functionality .

- X-ray diffraction (XRD) : SHELX programs (e.g., SHELXL) resolve bond angles (e.g., C–C–C ≈ 120°) and torsional parameters, critical for validating stereochemistry .

- Mass spectrometry : High-resolution MS (Exact Mass: ~226.11 g/mol) confirms molecular formula (C₁₁H₁₁N₃O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of pyrimidin-2-amine derivatives?

Conflicting SAR data often arise from:

- Conformational flexibility : Use DFT calculations to model low-energy conformers and compare with crystallographic data (e.g., dihedral angles from SHELX-refined structures) .

- Bioassay variability : Standardize in vitro assays (e.g., enzyme inhibition at fixed ATP concentrations) and validate with orthogonal methods (e.g., SPR binding kinetics) .

- Derivative libraries : Synthesize analogs (e.g., trifluoromethyl or morpholino substitutions) to isolate electronic vs. steric effects .

Q. What strategies enhance the pharmacological potential of this compound derivatives?

- Targeted derivatization : Introduce substituents (e.g., trifluoromethyl, morpholino) at C5/C6 to modulate receptor binding (Table 1) .

- Pharmacokinetic optimization : Assess logP (e.g., >3.0 for blood-brain barrier penetration) via HPLC and metabolic stability in microsomal assays .

- Mechanistic studies : Use cryo-EM or X-ray co-crystallography to map interactions with targets like HMRGX1 receptors .

Table 1 : Bioactivity of Selected Derivatives

| Derivative | Substitution | IC₅₀ (µM) | Target Receptor | Reference |

|---|---|---|---|---|

| 5-Trifluoromethyl analog | C5-CF₃ | 0.12 | HMRGX1 (Pain) | |

| 6-Morpholino analog | C6-Morpholine | 2.8 | CDK2 (Cancer) | |

| 4-Methoxy parent compound | None | >10 | N/A |

Q. How can computational methods streamline the design of this compound-based inhibitors?

- Docking studies : Use AutoDock Vina to predict binding poses against kinases (e.g., CDK2) or receptors (e.g., AMPA) .

- QSAR models : Train algorithms on datasets with descriptors like polar surface area (<90 Ų for oral bioavailability) .

- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories to prioritize stable complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.